molecular formula C13H18ClNO2 B1433989 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1803598-61-9

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1433989
CAS No.: 1803598-61-9
M. Wt: 255.74 g/mol
InChI Key: QKRIVVPSSSIUFK-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

4-(3-methylphenyl)piperidine-4-carboxylic acid hydrochloride belongs to the broader classification of piperidinecarboxylic acids, which are organic compounds containing a piperidine ring bearing a carboxylic acid functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 4-(3-methylphenyl)piperidine-4-carboxylic acid in its free base form, with the hydrochloride salt representing the protonated nitrogen species. The molecular formula C₁₃H₁₇NO₂ describes the free base, while the hydrochloride salt incorporates an additional hydrogen chloride molecule, yielding the formula C₁₃H₁₈ClNO₂.

The structural architecture features a six-membered piperidine ring with quaternary carbon substitution at the 4-position, bearing both a carboxylic acid group and a 3-methylphenyl substituent. This specific substitution pattern creates a unique molecular geometry that distinguishes it from other piperidine derivatives. The presence of the meta-methylated phenyl group introduces additional steric and electronic considerations that influence the compound's chemical properties and reactivity patterns. The carboxylic acid functionality provides acidic character to the molecule, while the tertiary amine nitrogen in the piperidine ring contributes basic properties, resulting in zwitterionic behavior under appropriate conditions.

The compound's International Chemical Identifier key (UCUKVJULYXGXDJ-UHFFFAOYSA-N) and Simplified Molecular Input Line Entry System notation (CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O) provide standardized digital representations for database searching and computational chemistry applications. These structural identifiers facilitate precise compound identification and differentiation from closely related analogs within chemical databases and literature searches.

Historical Development of Phenylpiperidine Carboxylates

The historical development of phenylpiperidine carboxylates traces back to the systematic exploration of piperidine-based compounds initiated in the early twentieth century. The foundational work in this area emerged from investigations into opioid analgesics, particularly with the synthesis of pethidine (meperidine) in 1938 by German chemist Otto Eisleb. Pethidine, chemically known as 1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride, established the phenylpiperidine structural motif as a significant pharmacophore. This breakthrough demonstrated that modifications to the piperidine ring system could yield compounds with distinct biological activities, spurring further research into structural analogs and derivatives.

The evolution of phenylpiperidine carboxylate chemistry expanded significantly throughout the mid-twentieth century as researchers recognized the versatility of the piperidine scaffold for medicinal chemistry applications. Otto Schaumann's recognition of pethidine's analgesic properties while working for IG Farben marked a pivotal moment in understanding the therapeutic potential of phenylpiperidine derivatives. This discovery catalyzed extensive structure-activity relationship studies aimed at understanding how modifications to the phenylpiperidine core influenced biological activity and chemical properties.

Subsequent decades witnessed the development of numerous phenylpiperidine analogs, including the pethidine 4-phenylpiperidines such as piminodine and anileridine, as well as related structural classes like the prodines and bemidones. These developments established phenylpiperidine carboxylates as a distinct chemical family with diverse applications extending beyond their original medicinal chemistry origins. The systematic study of substitution patterns, stereochemical considerations, and functional group modifications contributed to a comprehensive understanding of how structural variations influence the physical, chemical, and biological properties of these compounds.

Scientific Significance in Organic Chemistry

The scientific significance of this compound in organic chemistry stems from its unique structural features and synthetic accessibility through established organic transformations. The compound serves as a valuable building block in organic synthesis, allowing chemists to create complex molecular structures efficiently through well-characterized reaction pathways. The presence of multiple functional groups within a single molecular framework provides numerous opportunities for chemical modification and derivatization, making it an attractive intermediate for pharmaceutical development and materials science applications.

Recent synthetic methodologies have demonstrated the compound's accessibility through multi-step synthetic routes involving Grignard reactions, catalytic hydrogenation, and salt formation processes. These synthetic approaches utilize readily available starting materials such as 1-benzyl-4-piperidone and phenylmagnesium bromide, proceeding through well-defined intermediates to yield the target compound with high purity and yield. The development of metal-organic framework-supported palladium catalysts for the reduction steps represents a significant advancement in sustainable synthetic chemistry, offering improved selectivity and recyclability compared to traditional catalytic systems.

The compound's role in contemporary organic chemistry research extends to its applications in peptide synthesis, drug development, and bioconjugation processes. Its structural similarity to other biologically active piperidine derivatives makes it a valuable tool for medicinal chemists investigating structure-activity relationships and developing new therapeutic agents. The compound's ability to serve as a scaffold for further chemical modifications positions it as a versatile intermediate in the synthesis of more complex molecular architectures.

Property Value Reference
Molecular Formula (free base) C₁₃H₁₇NO₂
Molecular Weight (free base) 219.28 g/mol
International Chemical Identifier Key UCUKVJULYXGXDJ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O
Chemical Abstracts Service Registry Number 1226420-33-2
PubChem Compound Identifier 65809360

The compound's predicted collision cross section values provide important information for mass spectrometry applications, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 151.2 Ų. These values are essential for analytical method development and compound identification in complex mixtures. The sodium adduct [M+Na]⁺ shows a collision cross section of 156.1 Ų, while the deprotonated molecular ion [M-H]⁻ exhibits a value of 153.2 Ų. Such data facilitate the development of ion mobility-mass spectrometry methods for compound analysis and structural characterization.

The compound's significance in organic chemistry is further enhanced by its relationship to other important chemical entities within the piperidine family. Isonipecotic acid, or piperidine-4-carboxylic acid, represents the parent compound of this structural class and serves as a gamma-aminobutyric acid receptor partial agonist. This relationship highlights the importance of structural modifications in modulating biological activity and demonstrates the potential for developing new compounds with tailored properties through systematic structural variation.

Properties

IUPAC Name

4-(3-methylphenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-3-2-4-11(9-10)13(12(15)16)5-7-14-8-6-13;/h2-4,9,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRIVVPSSSIUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride typically follows these key stages:

This compound is closely related structurally to other substituted piperidines such as 4-methylpiperidine derivatives, whose preparation methods provide useful insights.

Detailed Preparation Method

Starting Materials and Key Intermediates

Stepwise Synthetic Route (Based on Analogous Piperidine Carboxylic Acid Syntheses)

  • Catalytic Oxidation of Pyridine Ester Derivative
    A pyridine derivative bearing the 3-methylphenyl substituent at the 4-position is oxidized using catalysts such as phospho-molybdic acid with hydrogen peroxide in aqueous media at 0–80 °C for 4–8 hours. This forms an oxynitride intermediate (pyridine N-oxide ester), which is isolated by organic solvent extraction and recrystallization.

  • Reduction to Piperidine Carboxylic Acid Ester
    The oxynitride intermediate is dissolved in methanol and subjected to catalytic hydrogenation using 10% palladium on charcoal and anhydrous formic acid ammonium at 0–50 °C under atmospheric pressure for 1–20 hours. This step reduces the pyridine ring to the piperidine ring and converts the ester to the corresponding piperidine-4-carboxylate ester.

  • Hydrolysis and Salt Formation
    The ester is hydrolyzed under acidic conditions, typically with concentrated hydrochloric acid, to yield the free carboxylic acid. Subsequent treatment with hydrochloric acid produces the hydrochloride salt of 4-(3-methylphenyl)piperidine-4-carboxylic acid.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Catalytic oxidation 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, H2O2 0–80 4–8 - Formation of oxynitride intermediate
2 Catalytic hydrogenation Pd/C (10%), ammonium formate, methanol 0–50 1–20 78 Reduction to piperidine ester
3 Acid hydrolysis & salt formation Concentrated HCl Room temp - - Conversion to hydrochloride salt

Note: The exact yields for the hydrolysis and salt formation steps are typically high but depend on purification methods.

Analytical and Purification Techniques

  • Extraction : Dichloromethane or ethyl acetate is used to extract intermediates from aqueous phases.
  • Recrystallization : Petrol ether/ethyl acetate mixtures or ethanol/ethyl acetate are employed to purify intermediates and final products.
  • Filtration : Removal of palladium catalyst by filtration after hydrogenation.
  • pH Adjustment : Careful pH control during hydrolysis to precipitate the carboxylic acid and form the hydrochloride salt.

Research Findings and Optimization Notes

  • The oxidation step requires controlled addition of hydrogen peroxide and temperature regulation to prevent over-oxidation or decomposition.
  • The hydrogenation step benefits from the use of ammonium formate as a hydrogen donor under mild conditions, avoiding harsh hydrogen gas handling.
  • The choice of solvent (methanol or ethanol) impacts solubility and reaction rates.
  • The hydrochloride salt form enhances product stability and facilitates crystallization and purification.

Comparative Analysis with Related Compounds

Compound Key Synthetic Difference Reference
4-Methylpiperidine-2-carboxylate HCl Uses 4-picoline-2-carboxylic acid ethyl ester as starting material Patent CN102887854B
4-(4-Methylbenzyl)piperidine hydrochloride Synthesized via nucleophilic substitution of 4-methylbenzyl chloride with piperidine, followed by acid treatment BenchChem (not recommended source)

Chemical Reactions Analysis

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

1. Antiviral Activity
Research indicates that piperidine derivatives, including 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride, exhibit antiviral properties. These compounds have been studied for their effectiveness against various viral infections, including influenza. Specifically, they function as neuraminidase inhibitors, which are crucial for viral replication and spread .

2. Antitumor Properties
The compound has shown promise in cancer therapy. Studies have demonstrated that derivatives of piperidine can inhibit the proliferation of cancer cells, particularly melanoma. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival, indicating potential as an anticancer agent .

3. Anti-inflammatory Effects
Piperidine derivatives have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNFα in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral efficacy of this compound against influenza virus strains. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against influenza infections.

Case Study 2: Antitumor Efficacy

In another research study focused on melanoma cells, derivatives of this compound were tested for cytotoxicity. The findings revealed that certain modifications to the piperidine structure enhanced its ability to induce apoptosis in cancer cells compared to standard chemotherapy agents like bleomycin .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Antiviral ActivityInhibition of viral replication, particularly against influenza virusesSignificant efficacy observed in vitro
Antitumor PropertiesInhibition of cancer cell proliferationEnhanced cytotoxicity against melanoma cells
Anti-inflammatory EffectsModulation of inflammatory pathwaysReduction in TNFα production in immune cells

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Substituents (Position 4) Molecular Weight (g/mol) Collision Cross-Section (Ų) [M+H]⁺ Key Features
Target Compound C₁₃H₁₇NO₂·HCl 3-Methylphenyl, COOH 263.74 151.6 High lipophilicity due to methylphenyl
4-Methylpiperidine-4-carboxylic acid HCl C₇H₁₃NO₂·HCl Methyl, COOH 183.61 N/A Simplified structure; lower steric bulk
Piperidine-4-carboxylic acid HCl C₆H₁₁NO₂·HCl H, COOH 165.62 N/A Baseline analog; high polarity
4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid HCl C₁₃H₁₅FNO₂·HCl 3-Fluorophenylmethyl, COOH 279.73 153.8 (CID 55178566) Fluorine enhances electronegativity
Meperidine HCl (Opioid) C₁₅H₂₁NO₂·HCl Phenyl, COOEt 283.8 N/A Ester group increases lipophilicity

Key Observations :

  • Substituent Effects : The 3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to simpler analogs like 4-methylpiperidine derivatives. Fluorinated analogs (e.g., CID 55178566) exhibit higher electronegativity, which may enhance receptor binding but reduce metabolic stability .
  • Ionization and Solubility : The carboxylic acid moiety in the target compound increases water solubility compared to ester-containing analogs like Meperidine .

Pharmacological and Functional Comparisons

Key Insights :

  • Opioid Analogs : Meperidine and Remifentanil share the piperidine core but differ in substituents (e.g., ester vs. carboxylic acid), affecting duration of action and receptor affinity .
  • Research Applications : Fluorinated derivatives (e.g., 3-Fluoropiperidine-4-carboxylic acid HCl) are used to study enzyme-substrate interactions due to fluorine’s electronegativity .

Biological Activity

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methylphenyl group and a carboxylic acid functional group. Its molecular formula is C12_{12}H15_{15}ClN2_2O2_2, and it exhibits properties typical of piperidine derivatives, including the ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Antinociceptive Effects : Studies have demonstrated that this compound can modulate pain pathways, suggesting potential use in pain management.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, potentially through inhibition of specific inflammatory mediators.
  • Neuroprotective Effects : Preliminary findings indicate neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pain perception and inflammatory responses.
  • Enzyme Inhibition : It has been suggested that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveReduces pain sensitivity in animal models
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Antinociceptive Study : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. This suggests its potential as an analgesic agent.
  • Inflammation Model : In a controlled experiment assessing inflammatory responses, the compound exhibited a notable decrease in pro-inflammatory cytokines, indicating its efficacy in managing conditions like arthritis.
  • Neuroprotection : Research focusing on neurodegenerative models highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stress, suggesting therapeutic applications for diseases such as Alzheimer's.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine derivatives with 3-methylphenyl groups under basic conditions (e.g., using triethylamine as a catalyst). For example, sulfonyl chloride intermediates (as in ) may be substituted with carboxylic acid precursors. Purification typically employs recrystallization or chromatography . Yields depend on temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for solubility optimization). highlights that reagents like hydrogen chloride or potassium carbonate are critical for neutralizing byproducts and driving reactions to completion .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard (as in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the piperidine ring substitution pattern and methylphenyl group integration. Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z ≈ 279.8 for the free base). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What are the primary applications of this compound in pharmacological research?

Piperidine derivatives are explored for receptor binding (e.g., opioid receptors in ) and enzyme inhibition. The methylphenyl group may enhance lipophilicity, aiding blood-brain barrier penetration in CNS-targeted studies . It also serves as a precursor for fluorinated analogs (e.g., via halogenation reactions in ) to study structure-activity relationships (SAR) .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation (). Use inert atmospheres (N₂/Ar) for long-term stability. Safety protocols include fume hoods for handling powdered forms and PPE (gloves, goggles) to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions may arise from impurities (e.g., unreacted precursors) or stereoisomeric mixtures. Validate purity via HPLC-MS and compare assays under standardized conditions (e.g., cell lines, incubation times). demonstrates that substituent positioning (e.g., para vs. meta methyl groups) drastically alters receptor affinity, necessitating precise structural confirmation .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to receptors like µ-opioid or serotonin transporters. Density functional theory (DFT) calculates electron distribution to identify reactive sites for derivatization. ’s reaction path search methods integrate quantum mechanics to predict metabolic stability or toxicity .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The piperidine nitrogen’s basicity (pKa ≈ 10–11) facilitates protonation, enhancing electrophilicity at the 4-position. Steric hindrance from the 3-methylphenyl group may slow SN2 kinetics, favoring SN1 pathways in polar solvents. ’s kinetic studies using H₂O₂ or HBr as catalysts could elucidate transition states .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

The hydrochloride salt increases aqueous solubility via ion-dipole interactions, critical for in vivo assays. Counterion effects can be studied via phase-solubility diagrams or comparative dissolution tests against free bases. notes that salt formation reduces hygroscopicity, improving storage stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.